molecular formula C7H5FN2O2S B1521889 5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione CAS No. 1803566-47-3

5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione

Cat. No.: B1521889
CAS No.: 1803566-47-3
M. Wt: 200.19 g/mol
InChI Key: YQZCBQFZLNBTND-UHFFFAOYSA-N
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Description

5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione: is a chemical compound with the molecular formula C7H5FN2O2S. It belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione typically involves the following steps:

  • Starting Materials: : The synthesis begins with commercially available starting materials such as 5-fluorobenzothiazole and appropriate reagents.

  • Oxidation: : The starting material undergoes oxidation to introduce the imino group and the dione functionality.

  • Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce different substituents at specific positions on the benzothiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of This compound , which can have different biological and chemical activities.

Scientific Research Applications

5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: : The compound can be used in biological studies to investigate its effects on various cellular processes.

  • Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione: can be compared with other similar compounds, such as:

  • Benzothiazole: : A simpler analog without the fluorine and imino groups.

  • 2,3-Dihydrobenzothiazole: : A related compound with a different oxidation state.

  • Fluorinated benzothiazoles: : Other benzothiazoles with different positions or numbers of fluorine atoms.

This compound .

Properties

IUPAC Name

5-fluoro-1,1-dioxo-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-4-1-2-6-5(3-4)7(9)10-13(6,11)12/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZCBQFZLNBTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione

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